molecular formula C15H18N4O3S B10987672 Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate

Cat. No.: B10987672
M. Wt: 334.4 g/mol
InChI Key: DEJKQRQLNZFBJY-UHFFFAOYSA-N
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Description

Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a hexahydrocyclohepta[c]pyrazole ring with a thiazole carboxylate moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Hexahydrocyclohepta[c]pyrazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts to facilitate the reaction.

    Attachment of the Thiazole Carboxylate Moiety:

    Final Coupling Reaction: The final step involves coupling the hexahydrocyclohepta[c]pyrazole ring with the thiazole carboxylate moiety, typically using reagents like carbodiimides to form the desired ester linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as drug development for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications, offering potential advantages over similar compounds in terms of reactivity, stability, and biological activity.

Biological Activity

Methyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-5-methyl-1,3-thiazole-4-carboxylate is a complex organic compound notable for its potential biological activities. The structural features of this compound suggest a promising profile in medicinal chemistry, particularly due to the presence of both thiazole and pyrazole moieties.

Chemical Structure and Properties

  • Molecular Formula : C16H20N4O3S
  • Molecular Weight : 348.4 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : CC(=O)N1C(=C(S1)C(=O)N2C=CC(C=C2)C(C(=O)N3C(C(C(C3)=N)C(=O)N4C(C(C(C4)=N)C(=O)N5C(C(C(C5)=N)C(=O)N6C(C(C(C6)=N)))

Biological Activities

The biological activities of this compound are primarily attributed to its dual functionality derived from the thiazole and pyrazole rings. Notable activities include:

  • Antimicrobial Activity :
    • Effective against various Gram-positive bacteria.
    • Exhibits significant inhibition zones in comparison to standard antibiotics.
  • Anticancer Activity :
    • Induces apoptosis in various cancer cell lines including HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer).
    • The IC50 values for these activities are critical for evaluating its therapeutic potential.
  • Enzyme Inhibition :
    • Inhibits specific metabolic enzymes that are crucial for cancer cell proliferation.
    • Mechanism involves binding to active sites of enzymes or modulating receptor functions.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive bacteria
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific metabolic enzymes

Anticancer Activity

In a study assessing the anticancer effects on HCT116 colon cancer cells:

  • IC50 Value : Determined to be 0.66 µM.
  • Mechanism : The compound was found to inhibit RNA polymerase I and II activities crucial for cancer cell proliferation.

Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial properties against Staphylococcus aureus:

  • Results : The compound demonstrated significant inhibition zones compared to control antibiotics.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

methyl 2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-5-methyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H18N4O3S/c1-8-11(14(21)22-2)16-15(23-8)17-13(20)12-9-6-4-3-5-7-10(9)18-19-12/h3-7H2,1-2H3,(H,18,19)(H,16,17,20)

InChI Key

DEJKQRQLNZFBJY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=NNC3=C2CCCCC3)C(=O)OC

Origin of Product

United States

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